![molecular formula C10H8BrN3O B1467162 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1479918-25-6](/img/structure/B1467162.png)
1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
This compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds . The 1,2,3-triazole ring is a versatile scaffold that is present in a number of medicinal compounds . The bromophenyl group suggests that this compound could potentially be used in palladium-catalyzed coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a bromophenyl group via a methylene bridge. Unfortunately, without more specific information or an experimental study to refer to, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For instance, the presence of the bromine atom could potentially increase the compound’s reactivity and polarity .Scientific Research Applications
Drug Synthesis
The triazole ring is a common motif in pharmaceutical chemistry, and the presence of a 2-bromophenyl group can be leveraged in cross-coupling reactions to synthesize new compounds. This compound could serve as a precursor in the synthesis of benzimidazole derivatives, which are known for their therapeutic potential .
Antimicrobial Agents
Imidazole and triazole derivatives exhibit a wide range of biological activities, including antimicrobial properties. The compound could be modified to enhance its interaction with bacterial cell membranes or enzymes, leading to potential use as an antibacterial or antifungal agent .
Mechanism of Action
Target of Action
The compound contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Triazole derivatives are known to exhibit a wide range of biological activities and are used in the development of various drugs . They can interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action of a compound depends on its structure and the biological target it interacts with. Triazole derivatives can interact with biological targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity . .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWMLPYNLVYDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



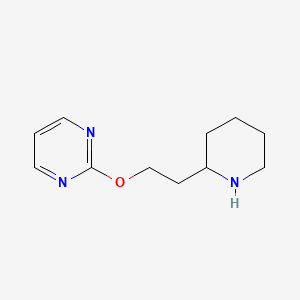

![2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1467083.png)
![[1-(Pyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467085.png)
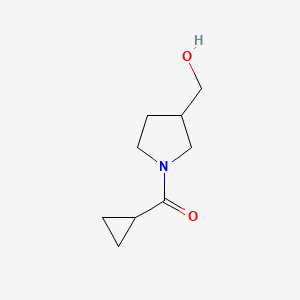
![N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B1467093.png)
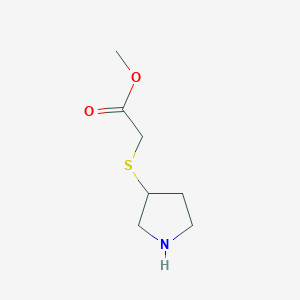
![1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1467095.png)
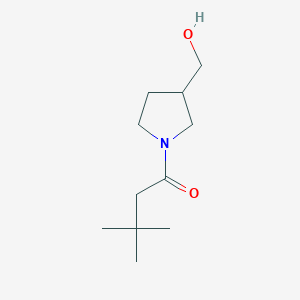
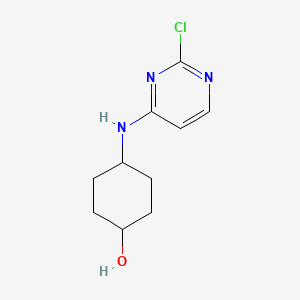
![[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467099.png)
![{1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467100.png)
![4-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467101.png)
![{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467102.png)